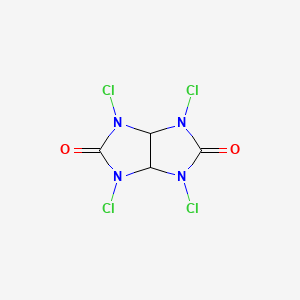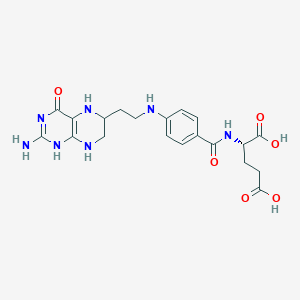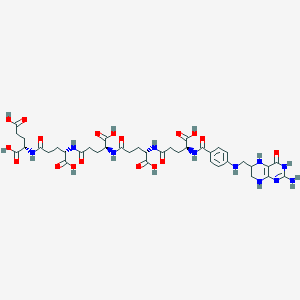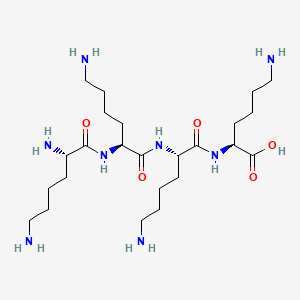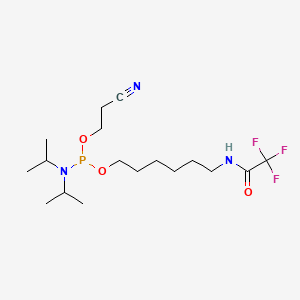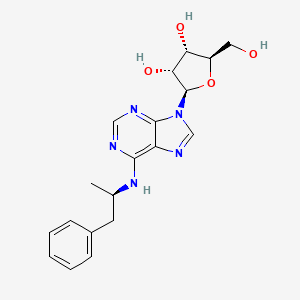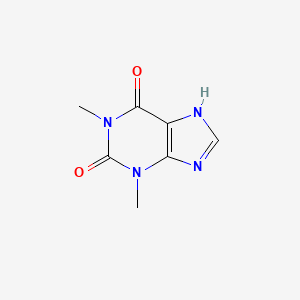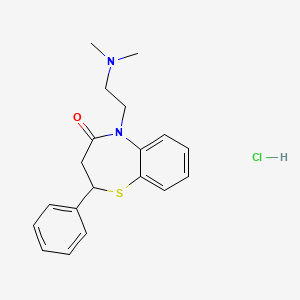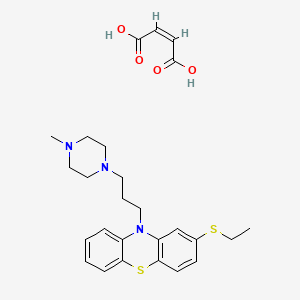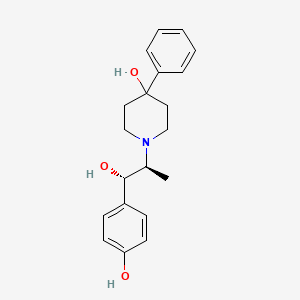
Traxoprodil mesylate
Übersicht
Beschreibung
Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . It has been developed by Pfizer and has shown neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies .
Molecular Structure Analysis
Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . Its molecular formula is C20H25NO3 . When it forms a mesylate salt, the molecular formula becomes C21H29NO6S .Physical And Chemical Properties Analysis
Traxoprodil has a molecular weight of 327.4 g/mol . When it forms a mesylate salt, the molecular weight increases to 423.5 g/mol .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Traxoprodil mesylate, also known as CP-101,606, is a potent noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, selective for the NR2B subunit . It has been shown to be neuroprotective in animal models of brain injury and stroke .
Method of Application
Traxoprodil mesylate can be administered intravenously or orally . The dosage and administration method may vary depending on the specific experiment or study.
Results and Outcomes
In animal models, Traxoprodil mesylate has been shown to have neuroprotective effects, potentially reducing the damage caused by brain injury or stroke .
Pharmacokinetics
Traxoprodil mesylate is mainly metabolized by cytochrome P450 (CYP) 2D6, a major drug-metabolizing enzyme that exhibits a genetic polymorphism .
Method of Application
In a study assessing the oral bioavailability of Traxoprodil mesylate, it was administered as a single dose orally in solution of 50, 100, and 300mg and intravenously as a constant rate 2-hour infusion of 50 and 100mg .
Results and Outcomes
The pharmacokinetics of Traxoprodil mesylate were found to be quite different in the two phenotypes. In extensive metabolisers, the oral bioavailability was nonlinear and dose-dependent, while in poor metabolisers, oral bioavailability appeared to be linear and dose-independent .
Treatment of Parkinson’s Disease
Traxoprodil mesylate has been studied for its potential use in the treatment of Parkinson’s disease .
Method of Application
In animal models of Parkinson’s disease, Traxoprodil mesylate can be administered intravenously or orally . The dosage and administration method may vary depending on the specific experiment or study.
Results and Outcomes
Traxoprodil mesylate has been shown to reduce dyskinesia, a common side effect of long-term treatment for Parkinson’s disease . It also reduces the level of Ca2+/calmodulin-dependent protein kinase II at threonine-286 hyperphosphorylation (pCaMKII-Thr286) .
Treatment of Cocaine Addiction
Traxoprodil mesylate has been studied for its potential use in the treatment of cocaine addiction .
Method of Application
In animal models of cocaine addiction, Traxoprodil mesylate can be administered intravenously or orally . The dosage and administration method may vary depending on the specific experiment or study.
Treatment of Major Depressive Disorder
Traxoprodil mesylate has been studied for its potential use in the treatment of Major Depressive Disorder .
Method of Application
In clinical trials, Traxoprodil mesylate can be administered intravenously or orally . The dosage and administration method may vary depending on the specific experiment or study.
Pharmacokinetics Research
Traxoprodil mesylate has been used in pharmacokinetics research to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
Method of Application
In a study assessing the oral bioavailability of Traxoprodil mesylate, it was administered as a single dose orally in solution of 50, 100, and 300mg and intravenously as a constant rate 2-hour infusion of 50 and 100mg .
Results and Outcomes
The pharmacokinetics of Traxoprodil mesylate were found to be quite different in the two phenotypes. In extensive metabolisers, the oral bioavailability was nonlinear and dose-dependent, while in poor metabolisers, oral bioavailability appeared to be linear and dose-independent .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBWUANKVIMZIA-WRRDZZDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172230 | |
| Record name | Traxoprodil mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Traxoprodil mesylate | |
CAS RN |
188591-67-5 | |
| Record name | Traxoprodil mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Traxoprodil mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



